molecular formula C25H42O7 B11827891 Boc-PEG2-ethoxyethane-PEG2-benzyl

Boc-PEG2-ethoxyethane-PEG2-benzyl

Cat. No.: B11827891
M. Wt: 454.6 g/mol
InChI Key: PBUSQUOKYYTEST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Boc-PEG2-ethoxyethane-PEG2-benzyl

Chemical Identity and Structural Components

This compound is a heterobifunctional linker characterized by three core structural elements:

  • Boc Protecting Group : Positioned at one terminus, the tert-butyloxycarbonyl (Boc) group serves as a temporary protective moiety for amines during synthetic processes, preventing unwanted side reactions.
  • PEG2 Units : Two polyethylene glycol (PEG) chains, each comprising two ethylene oxide repeats (−CH₂−CH₂−O−), provide hydrophilicity and conformational flexibility. These units enhance water solubility and reduce steric hindrance between PROTAC components.
  • Benzyl Group : An aromatic phenylmethyl group at the opposing terminus facilitates conjugation to target-binding ligands or solid-phase synthesis resins.
  • Ethoxyethane Spacer : A diethylene glycol-derived segment (CH₂−CH₂−O−CH₂−CH₂−O−) bridges the PEG2 units, further modulating linker length and rigidity.
Table 1: Key Structural and Functional Attributes
Component Role Key Properties
Boc Group Amine protection Acid-labile, enhances synthetic control
PEG2 Units (×2) Solubility/flexibility modulator Hydrophilic, low immunogenicity
Benzyl Group Conjugation anchor Stable under physiological conditions
Ethoxyethane Spacer Length optimization Balances rigidity and flexibility

While exact molecular weight and formula vary slightly across derivatives, analogous PROTAC linkers exhibit molecular weights ranging from 310–400 g/mol , with PEG content directly influencing solubility and degradation efficiency.

Historical Development of PEG-Based Linkers in Chemical Biology

The evolution of PEG-based linkers parallels advancements in bioconjugation and targeted therapeutics:

  • 1970s–1980s : Initial PEGylation of proteins (e.g., adenosine deaminase) extended plasma half-life by reducing renal clearance and immunogenicity. Early linkers employed simple homobifunctional PEG chains but lacked precision in length and functionalization.
  • 1990s : Introduction of monodisperse PEG derivatives enabled controlled conjugation with defined molecular weights. Heterobifunctional PEG linkers emerged, featuring distinct terminal groups (e.g., NHS esters, maleimides) for site-specific protein modification.
  • 2000s–2010s : PROTAC technology catalyzed demand for specialized linkers. PEG’s flexibility and biocompatibility made it ideal for connecting target-binding ligands to E3 ligase recruiters, as exemplified by this compound.
  • 2020s : Rational design of PEG linkers now prioritizes optimal length (e.g., PEG2–PEG8) and functional group compatibility to maximize degradation efficiency while minimizing off-target effects.

Role in Targeted Protein Degradation Strategies

This compound addresses critical challenges in PROTAC design:

  • Solubility Enhancement : The hydrophilic PEG2 units counteract the hydrophobic nature of many target-binding ligands, improving aqueous solubility and bioavailability.
  • Optimal Spacing : Ethoxyethane and PEG2 segments create a ~15–20 Å bridge , allowing simultaneous engagement of the target protein and E3 ligase without steric clashes.
  • Synthetic Versatility : The Boc and benzyl termini support sequential conjugation via carbamate and ether linkages, enabling modular assembly of PROTACs on solid-phase resins or in solution.
  • Proteasome Recruitment : By maintaining the ternary complex’s stability, the linker ensures efficient ubiquitination and subsequent proteasomal degradation of the target protein.
Mechanistic Insight:

PROTACs incorporating this compound exploit the ubiquitin-proteasome system as follows:

  • The target-binding ligand (e.g., a kinase inhibitor) recruits the protein of interest.
  • The E3 ligase ligand (e.g., thalidomide analog) engages an E3 ubiquitin ligase.
  • The linker spatially aligns these components, enabling ubiquitin transfer to the target.
  • Polyubiquitinated targets are recognized and degraded by the 26S proteasome.

Properties

Molecular Formula

C25H42O7

Molecular Weight

454.6 g/mol

IUPAC Name

tert-butyl 2-[2-[4-[4-(2-phenylmethoxyethoxy)butoxy]butoxy]ethoxy]acetate

InChI

InChI=1S/C25H42O7/c1-25(2,3)32-24(26)22-31-20-18-29-16-10-8-14-27-13-7-9-15-28-17-19-30-21-23-11-5-4-6-12-23/h4-6,11-12H,7-10,13-22H2,1-3H3

InChI Key

PBUSQUOKYYTEST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCCCOCCCCOCCOCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Stepwise Assembly of PEG-Ether Linkers

The synthesis of this compound likely involves sequential coupling of PEG2 units with ethoxyethane and benzyl groups. A generalized approach includes:

  • Boc Protection of the Amine :
    The primary amine in 2-(2-aminoethoxy)ethanol is protected using di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in the presence of a base like triethylamine. This yields Boc-NH-PEG2-OH.

  • Etherification with Ethoxyethane :
    The hydroxyl group of Boc-NH-PEG2-OH reacts with ethoxyethane derivatives (e.g., tosylates or mesylates) under nucleophilic substitution conditions. For example, treatment with ethoxyethane tosylate and K2CO3\text{K}_2\text{CO}_3 in acetonitrile forms the ethoxyethane bridge.

  • Benzyl Group Incorporation :
    The terminal hydroxyl group is functionalized with a benzyl moiety via Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) or alkylation with benzyl bromide.

Optimization of Reaction Conditions

Solvent and Temperature Considerations

  • Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for PEG-ether couplings due to their ability to dissolve both hydrophilic and hydrophobic reactants.

  • Temperature Control : Reactions are typically conducted at 60–80°C to balance reaction rate and product stability.

Catalytic Systems

  • Acid/Base Catalysis : Mild bases (e.g., K2CO3\text{K}_2\text{CO}_3) facilitate etherification, while acidic conditions (e.g., HCl/dioxane) remove the Boc group post-synthesis.

  • Palladium Catalysts : For benzyl group incorporation, heterogeneous Pd catalysts (e.g., Pd/C) enable efficient coupling with minimal byproducts.

Characterization and Analytical Validation

Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR) :
    1H^1\text{H}-NMR confirms the presence of PEG methylene protons (δ\delta 3.5–3.7 ppm), benzyl aromatic protons (δ\delta 7.2–7.4 ppm), and Boc tert-butyl groups (δ\delta 1.4 ppm).

  • Mass Spectrometry (MS) :
    High-resolution MS validates the molecular ion peak at m/zm/z 454.6 [M+H]+^+.

Purity Assessment

Reverse-phase HPLC with UV detection (λ = 254 nm) ensures ≥95% purity, as specified in commercial standards.

Challenges and Mitigation Strategies

ChallengeSolutionSource
Boc Deprotection Side ReactionsUse mild acids (e.g., TFA) at 0°C to prevent PEG degradation
Low Solubility in Coupling StepsEmploy solvent mixtures (e.g., THF:H<sub>2</sub>O)
Benzyl Group OxidationPerform reactions under inert atmosphere (N<sub>2</sub> or Ar)

Data Tables for Practical Implementation

Table 1. Stock Solution Preparation Guidelines

Mass (mg)Volume for 1 mM (mL)Volume for 5 mM (mL)Volume for 10 mM (mL)
12.200.440.22
511.002.201.10
1021.994.402.20
ParameterSpecification
Storage Temperature2–8°C
Light ExposureProtect from sunlight
Moisture ControlDesiccator with silica gel

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield a free amine, enabling further functionalization. This reaction is critical for activating the compound in PROTAC synthesis.

Reaction Conditions

  • Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane .

  • Temperature : Room temperature (20–25°C).

  • Time : 1–2 hours.

Applications

  • Generates reactive amines for coupling with E3 ligase ligands or target protein binders .

  • Ensures selective modification in multi-step syntheses.

Esterification with Carboxylic Acids

The terminal hydroxyl groups on the PEG segments react with carboxylic acids to form esters, enhancing solubility and stability in drug formulations.

Reaction Scheme

Boc-PEG2-OH + RCOOHDCC, DMAPBoc-PEG2-OOCR+H2O\text{Boc-PEG2-OH + RCOOH} \xrightarrow{\text{DCC, DMAP}} \text{Boc-PEG2-OOCR} + \text{H}_2\text{O}

Key Parameters

ReagentCatalystYield (%)Application
Dicyclohexylcarbodiimide (DCC)4-Dimethylaminopyridine (DMAP)75–85Conjugation with hydrophobic drugs
N,N'-Diisopropylcarbodiimide (DIC)HOBt80–90Peptide coupling

Notes

  • Yields depend on steric hindrance and solvent polarity.

  • Commonly used to link therapeutic agents (e.g., chemotherapeutics) to PEG backbones.

Benzyl Group Hydrogenolysis

The benzyl moiety undergoes catalytic hydrogenation to produce a free hydroxyl group, enabling site-specific modifications.

Reaction Conditions

  • Catalyst : Palladium on carbon (Pd/C).

  • Pressure : 1–3 atm H₂.

  • Solvent : Ethanol or THF.

Outcomes

  • Conversion Rate : >95% under optimal conditions.

  • Application : Reveals hydroxyl groups for further PEG chain elongation or crosslinking.

Amide Coupling Reactions

After Boc deprotection, the free amine participates in amide bond formation with carboxylates, essential for PROTAC assembly.

Reaction Scheme

NH2-PEG2-ethoxyethane-PEG2-benzyl + RCOClRCONH-PEG2-ethoxyethane-PEG2-benzyl\text{NH}_2\text{-PEG2-ethoxyethane-PEG2-benzyl + RCOCl} \rightarrow \text{RCONH-PEG2-ethoxyethane-PEG2-benzyl}

Optimized Protocols

Coupling ReagentBaseSolventYield (%)
HATUDIPEADMF85–90
EDClNMMDCM70–80

Significance

  • Facilitates covalent attachment of ligands in PROTACs (e.g., linking von Hippel-Lindau (VHL) ligands to target protein binders) .

  • Enhances pharmacokinetic properties of conjugates .

Nucleophilic Substitution Reactions

The ethoxyethane segment’s ether oxygen can act as a weak nucleophile, participating in alkylation or acylation under specific conditions.

Example Reaction

This compound + R-XBoc-PEG2-OR-PEG2-benzyl + HX\text{this compound + R-X} \rightarrow \text{Boc-PEG2-OR-PEG2-benzyl + HX}

Conditions

  • Reagents : Alkyl halides (R-X) or acyl chlorides (R-COCl).

  • Base : Potassium carbonate (K₂CO₃) or triethylamine (TEA).

Applications

  • Modifies solubility or introduces targeting moieties (e.g., folate or biotin) .

Comparative Analysis of Reaction Pathways

Reaction TypeKey Functional GroupPrimary UseYield Range (%)
Boc DeprotectionAmineActivation for further coupling90–98
EsterificationHydroxylDrug conjugation75–90
HydrogenolysisBenzylHydroxyl group exposure>95
Amide CouplingAminePROTAC assembly70–90
Nucleophilic SubstitutionEtherSolubility modification60–80

Scientific Research Applications

Role in PROTACs

Mechanism of Action :
Boc-PEG2-ethoxyethane-PEG2-benzyl plays a crucial role in the PROTAC mechanism by facilitating the recruitment of E3 ubiquitin ligases to target proteins. This process leads to the ubiquitination and subsequent degradation of the target proteins via the proteasome, allowing for selective modulation of proteins that are typically resistant to pharmacological interventions .

Advantages :

  • Enhanced Solubility : The incorporation of PEG linkers significantly improves the solubility of PROTACs in biological environments, which is essential for their efficacy.
  • Stability : The structural integrity provided by the Boc group and PEG linkers ensures that the compounds maintain their functional properties during biological assays.

Biological Applications

This compound has a wide range of applications across various biological fields:

a. Drug Development

The compound is utilized in designing drugs that target specific proteins involved in diseases such as cancer, autoimmune disorders, and neurodegenerative diseases. Its ability to enhance solubility and stability makes it a valuable tool in both academic research and pharmaceutical applications .

b. Molecular Biology

In molecular biology, this compound is employed for:

  • Protein Labeling : It can be used to label proteins for tracking and studying their interactions within cells.
  • Fluorescent Probes : The compound can be incorporated into fluorescent probes that help visualize cellular processes .

c. Immunology

The compound's application extends to immunology, where it aids in developing therapies targeting immune responses and modulating inflammatory pathways .

Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

a. Targeted Protein Degradation

A study demonstrated how PROTACs incorporating this compound could selectively degrade oncogenic proteins, leading to reduced tumor growth in preclinical models.

b. Imaging Probes

Research involving optical imaging probes has shown that using this compound as a linker improved the specificity and sensitivity of imaging agents targeting cannabinoid receptors, which are implicated in inflammatory diseases .

Mechanism of Action

The mechanism of action of Boc-PEG2-ethoxyethane-PEG2-benzyl involves its role as a linker in PROTACs. PROTACs work by bringing the target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This process selectively degrades the target protein, thereby modulating its activity and function .

Comparison with Similar Compounds

Key Differences:

  • Functional Groups: The benzyl group in this compound offers distinct hydrophobicity compared to the amine in Boc-PEG2-NH2 or the carboxylic acid in Propargyl-PEG3-COOH. This influences its partitioning behavior in lipid bilayers or micelles . Maleimide-containing derivatives (e.g., Mal-amido-PEG2-TFP ester) enable thiol-specific conjugation, whereas the benzyl group may require alternative strategies like hydrogenolysis .
  • Applications :

    • Boc-PEG2-NH2 is preferred in peptide synthesis due to its amine reactivity, while this compound’s benzyl group suits controlled-release formulations .

Research Findings and Implications

Impact of PEGylation on Biochemical Properties

  • PEGylation alters substrate affinity and enzymatic activity. For instance, PEG2-asparaginase exhibits a 10-fold lower Km for glutamine compared to native asparaginase, highlighting PEG’s role in modulating enzyme-substrate interactions .
  • In this compound, the PEG chains enhance solubility and prolong circulation time in vivo, critical for drug delivery .

Role of Protective Groups

  • The Boc group stabilizes reactive amines during synthesis, as seen in Boc-NH-PEG-NH2, which undergoes deprotection under mild acidic conditions (e.g., trifluoroacetic acid) . This contrasts with benzyl groups, which require harsher conditions (e.g., hydrogenation) for removal .

Clinical and Industrial Relevance

  • Boc-PEG derivatives are pivotal in developing targeted therapies. For example, Boc-PEG2-NH2 facilitates antibody-drug conjugate (ADC) synthesis by linking cytotoxic payloads to targeting moieties .
  • The benzyl group in this compound could enable site-specific conjugation in stimuli-responsive drug carriers, leveraging pH or enzymatic triggers for controlled release .

Biological Activity

Boc-PEG2-ethoxyethane-PEG2-benzyl is a compound of significant interest in the field of medicinal chemistry, particularly as a component of PROTACs (Proteolysis Targeting Chimeras). This article provides an in-depth examination of its biological activity, mechanisms of action, and applications in various therapeutic areas.

Overview of this compound

This compound is a polyethylene glycol (PEG)-based linker that plays a crucial role in the design and synthesis of PROTACs. PROTACs are innovative therapeutic agents that induce targeted protein degradation, offering a novel approach to modulating protein levels in cells. This compound facilitates the recruitment of E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.

The biological activity of this compound primarily stems from its ability to function as a linker in PROTACs. The mechanism can be summarized as follows:

  • Binding to Target Protein : The benzyl group in this compound interacts with the target protein, allowing for specific recognition.
  • Recruitment of E3 Ligase : The PEG moiety facilitates the interaction with an E3 ubiquitin ligase, which is essential for the ubiquitination process.
  • Ubiquitination and Degradation : Once the target protein is ubiquitinated, it is recognized by the proteasome, leading to its degradation.

Biological Activity and Applications

The biological activity of this compound has been explored across various domains:

1. Cancer Therapy

  • Mechanisms : By targeting oncogenic proteins for degradation, PROTACs containing this compound can effectively reduce tumor growth.
  • Case Studies : Research has demonstrated that PROTACs can degrade mutant forms of proteins such as BCR-ABL and mutant p53, which are implicated in various cancers .

2. Anti-infective Agents

  • Mechanisms : The compound has shown potential in targeting viral proteins involved in infections such as HIV and influenza.
  • Research Findings : Studies indicate that PROTACs can effectively degrade viral proteins, thereby limiting viral replication .

3. Neurodegenerative Diseases

  • Mechanisms : this compound may be utilized to degrade misfolded or aggregated proteins associated with neurodegenerative diseases like Alzheimer's.
  • Research Findings : Early-stage studies suggest that targeting tau protein aggregates could be beneficial for therapeutic intervention .

Data Table: Biological Activities and Targets

Biological ActivityTarget ProteinsTherapeutic AreaReferences
Protein DegradationBCR-ABLCancer
Viral Protein TargetingHIV ProteaseAnti-infective
Misfolded Protein DegradationTau ProteinNeurodegenerative Diseases

Q & A

Q. What are the key synthetic routes for Boc-PEG2-ethoxyethane-PEG2-benzyl, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves sequential conjugation of PEG spacers, Boc-protected amines, and benzyl groups. Key steps include:
  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) to shield reactive amines during synthesis. Deprotection with trifluoroacetic acid (TFA) ensures selective removal .
  • PEG Spacer Integration : Ethoxyethane-PEG2 spacers are introduced via carbodiimide-mediated coupling (e.g., EDC/NHS), requiring anhydrous conditions to prevent hydrolysis. Solvent polarity (e.g., DMF vs. DCM) impacts reaction efficiency .
  • Characterization : Monitor intermediates via 1H^1H-NMR (e.g., Boc peak at ~1.4 ppm) and HPLC to confirm purity (>95% recommended for reproducibility) .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • 1H^1H-NMR: Identify PEG ether protons (δ 3.5–3.7 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and Boc tert-butyl protons (δ 1.4 ppm) .
  • FT-IR: Confirm Boc group presence via C=O stretch (~1680–1720 cm1^{-1}) and PEG C-O-C bands (~1100 cm1^{-1}) .
  • Chromatography :
  • Reverse-phase HPLC: Use C18 columns with acetonitrile/water gradients to assess purity. Adjust pH to 2.5–3.0 (with TFA) for sharper peaks .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the solubility profile of this compound in polar vs. nonpolar solvents?

  • Methodological Answer :
  • Systematic Solubility Testing :

Prepare standardized solutions in solvents (e.g., DMSO, THF, hexane) at fixed concentrations (e.g., 10 mg/mL).

Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers.

Cross-validate with 1H^1H-NMR in deuterated solvents; absence of PEG signals indicates poor solubility .

  • Contradiction Analysis : Discrepancies may arise from trace impurities (e.g., unreacted PEG). Re-run synthesis with stringent purification (e.g., dialysis or size-exclusion chromatography) .

Q. How can the aggregation behavior of this compound in aqueous solutions be systematically studied to inform drug delivery applications?

  • Methodological Answer :
  • Experimental Design :

Prepare solutions at varying concentrations (0.1–10 mM) in PBS (pH 7.4) and monitor aggregation via DLS over 24–72 hours.

Use cryo-TEM to visualize micelle/nanoparticle formation.

Assess stability under physiological conditions (37°C, 5% CO2_2) using fluorescence quenching assays with pyrene probes .

  • Data Interpretation : Compare critical micelle concentration (CMC) values with literature on analogous PEGylated compounds. Contradictions may arise from differences in PEG chain hydration; employ molecular dynamics simulations to model solvent interactions .

Q. What experimental controls are critical when evaluating the hydrolytic stability of this compound in biological matrices?

  • Methodological Answer :
  • Control Setup :

Incubate the compound in human serum (37°C) alongside negative controls (serum-free buffer) and positive controls (pre-hydrolyzed compound).

Use LC-MS to track degradation products (e.g., free benzyl groups or PEG fragments).

  • Ethical Considerations : Adhere to guidelines for handling biological samples, including institutional review board (IRB) approvals if using human-derived matrices .

Methodological Best Practices

  • Reproducibility : Document reaction conditions (e.g., temperature, solvent ratios) in full, as minor variations in PEGylation can alter outcomes .
  • Data Validation : Use triplicate measurements for key experiments (e.g., solubility assays) and apply statistical tests (e.g., ANOVA) to confirm significance .
  • Literature Review : Prioritize primary sources (e.g., Journal of Organic Chemistry) over commercial databases to avoid biased reporting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.